1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide is a complex organic compound belonging to the class of indole derivatives. This compound integrates various functional groups, making it a subject of interest in medicinal chemistry due to its potential biological activities. The molecular structure features an indole core, which is known for its diverse pharmacological properties.
The compound can be synthesized through various chemical routes, primarily involving the formation of the indole core and subsequent modifications to introduce the carboxamide and phenoxyacetyl groups. It is often studied for its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide can be classified as:
The synthesis of 1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
The molecular formula for 1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide is C20H21N3O3. The compound features:
Property | Value |
---|---|
Molecular Formula | C20H21N3O3 |
Molecular Weight | 351.4 g/mol |
IUPAC Name | 1-methyl-N-[2-[(phenoxyacetyl)amino]ethyl]-1H-indole-2-carboxamide |
InChI | InChI=1S/C20H21N3O3/c1-23... |
Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)COC3=CC=CC=C3 |
1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions. For example, oxidation typically requires acidic conditions for effective conversion, while reductions are often performed in an inert atmosphere to prevent unwanted side reactions.
The mechanism of action for 1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets:
The compound is likely a solid at room temperature with specific melting and boiling points that would need experimental determination. Solubility in organic solvents such as dichloromethane or dimethyl sulfoxide is expected due to its organic nature.
The stability of 1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide under various pH conditions should be assessed, as well as its reactivity towards nucleophiles and electrophiles due to the presence of functional groups.
The compound has several potential applications in scientific research:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0